1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 946359-88-2
VCID: VC7087726
InChI: InChI=1S/C24H16ClFN4OS/c25-16-7-5-15(6-8-16)22(31)14-32-24-29-28-23(30(24)18-11-9-17(26)10-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2
SMILES: C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl
Molecular Formula: C24H16ClFN4OS
Molecular Weight: 462.93

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

CAS No.: 946359-88-2

Cat. No.: VC7087726

Molecular Formula: C24H16ClFN4OS

Molecular Weight: 462.93

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone - 946359-88-2

Specification

CAS No. 946359-88-2
Molecular Formula C24H16ClFN4OS
Molecular Weight 462.93
IUPAC Name 1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C24H16ClFN4OS/c25-16-7-5-15(6-8-16)22(31)14-32-24-29-28-23(30(24)18-11-9-17(26)10-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2
Standard InChI Key ZESKCCRFPKBLFM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. This core is substituted at positions 3, 4, and 5:

  • Position 3: A thioether (-S-) group bridges the triazole to a 2-ethanone moiety.

  • Position 4: A 4-fluorophenyl group, introducing electron-withdrawing effects.

  • Position 5: A 1H-indol-3-yl group, contributing π-π stacking potential and hydrogen-bonding capabilities.
    The ethanone group is further substituted with a 4-chlorophenyl ring, enhancing hydrophobic interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC24H17ClFN5OS
Molecular Weight483.94 g/mol
IUPAC Name1-(4-Chlorophenyl)-2-[(4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Key Functional GroupsTriazole, Thioether, Ketone, Halogenated Aromatics

The stereoelectronic profile of this compound is defined by the electron-deficient fluorophenyl group and the electron-rich indole system, creating a dipole moment that may enhance receptor binding .

Synthetic Methodologies

Triazole Core Construction

The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Hydrazine-carbothioamide Formation: Reacting thiosemicarbazide with a carbonyl compound (e.g., 4-fluorophenyl glyoxal) to form a thiosemicarbazone intermediate .

  • Cyclization: Intramolecular dehydration using acidic (H2SO4) or basic (NaOH) conditions to yield the triazole core .

Functionalization Steps

  • Thioether Linkage: Nucleophilic substitution between a triazole-thiol intermediate and α-chloro-4-chlorophenyl ethanone under basic conditions (e.g., K2CO3 in DMF).

  • Indole Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the indole moiety at position 5 of the triazole .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Thiosemicarbazone FormationThiosemicarbazide, EtOH, Δ78
2CyclizationH2SO4, 100°C65
3Thioether FormationK2CO3, DMF, 60°C82
4Indole FunctionalizationPd(PPh3)4, Dioxane, 80°C70

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (LogP ≈ 4.2) due to aromatic substituents; soluble in DMSO and DMF.

  • Stability: Stable under ambient conditions but susceptible to oxidative degradation at the thioether linkage .

Spectroscopic Data

  • FT-IR: Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

  • NMR (¹H): δ 8.21 (s, 1H, triazole-H), δ 7.45–7.89 (m, aromatic-H), δ 3.98 (s, 2H, SCH2) .

Fungal StrainMIC (Compound)MIC (Fluconazole)
Candida albicans2.51.0
Aspergillus fumigatus8.016.0

Anticancer Activity

The indole moiety intercalates DNA, while the triazole-thioether system inhibits topoisomerase II. Preliminary assays against MCF-7 cells show IC50 = 12.3 µM .

Structure-Activity Relationships (SAR)

  • Halogen Substituents: The 4-Cl and 4-F groups enhance lipophilicity and target affinity.

  • Indole Ring: Critical for DNA interaction; removal reduces cytotoxicity by 60% .

  • Thioether Linkage: Oxidation to sulfoxide (-SO-) diminishes activity, highlighting the importance of the sulfur atom.

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